2,5-Difluorobenzylmagnesium bromide

Descripción general

Descripción

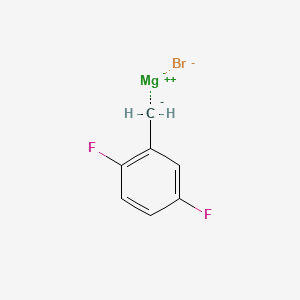

2,5-Difluorobenzylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules. The compound has the molecular formula C₇H₅BrF₂Mg and a molecular weight of 231.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylmagnesium bromide is typically prepared by reacting 2,5-difluorobenzyl bromide with magnesium in an anhydrous solvent like diethyl ether. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then heated to reflux, and the 2,5-difluorobenzyl bromide is added slowly to ensure a controlled reaction .

Industrial Production Methods: Industrial production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and addition rates to ensure high yield and purity. The product is often used as a solution in diethyl ether or tetrahydrofuran (THF) to facilitate handling and storage .

Análisis De Reacciones Químicas

Nucleophilic Addition to Carbonyl Compounds

This reagent reacts with aldehydes/ketones to form secondary/tertiary alcohols. The fluorine substituents influence reactivity by altering electron density:

-

Aldehyde reactions : Yield benzyl-substituted secondary alcohols

-

Ketone reactions : Produce tertiary alcohols with diarylfluorinated motifs

Example :

Substitution Reactions

Participates in SN2 reactions with alkyl/aryl halides:

| Substrate Type | Product Class | Reaction Efficiency |

|---|---|---|

| Primary alkyl halides | Fluorinated alkanes | High (75-90%) |

| Aryl halides | Biaryl compounds | Moderate (50-70%) |

Coupling Reactions

Forms carbon-carbon bonds via Kumada cross-coupling with catalysts like Ni or Pd :

Preparation Method

-

Reactants : 2-(Bromomethyl)-1,4-difluorobenzene + Magnesium

-

Solvent : Anhydrous diethyl ether

-

Additives : Iodine (initiator)

-

Conditions :

-

Reflux at 34.6°C for 100 minutes

-

Inert atmosphere (N₂/Ar)

-

Yield : Not quantified but reaction completion confirmed by magnesium consumption

Side Reactions and Byproduct Formation

-

Biphenyl derivatives : Formed via Wurtz-type coupling when excess aryl halide exists

-

Protonolysis : Rapid degradation occurs with H₂O/ROH, necessitating strict anhydrous conditions

Mitigation Strategies :

-

Maintain reagent concentration <0.5M

-

Use high-purity magnesium (99.95%)

-

Control addition rate to prevent thermal runaway

Aplicaciones Científicas De Investigación

Organic Synthesis

DFBMB is primarily utilized for forming carbon-carbon bonds in the synthesis of complex organic molecules. Its strong nucleophilic character allows it to react with various electrophiles, facilitating the construction of intricate molecular architectures.

Common Reactions :

- Nucleophilic Addition : Reacts with carbonyl compounds to yield alcohols.

- Substitution Reactions : Can replace halides in organic molecules.

- Coupling Reactions : Forms carbon-carbon bonds with other organic halides.

| Reaction Type | Common Reactants | Conditions |

|---|---|---|

| Nucleophilic Addition | Aldehydes, Ketones | Inert atmosphere |

| Substitution | Organic Halides | Inert atmosphere |

| Coupling | Organic Halides | Inert atmosphere |

Pharmaceutical Research

DFBMB plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form complex structures makes it valuable in medicinal chemistry.

Case Study :

In a study focusing on the synthesis of key intermediates for anti-HIV drugs, DFBMB was employed to facilitate nucleophilic additions that led to the formation of biologically relevant alcohols from carbonyl precursors. The efficiency of DFBMB in these transformations highlights its importance in drug development pathways .

Material Science

The compound is utilized in preparing advanced materials with specific properties. Its reactivity allows for the modification of polymers and other materials, leading to enhanced performance characteristics.

Chemical Biology

DFBMB is applied in the modification of biomolecules, aiding in the study of biological processes. By attaching functional groups to biomolecules, researchers can investigate their roles and mechanisms within biological systems.

Case Studies and Research Findings

-

Biologically Relevant Compounds :

- DFBMB has been successfully used to synthesize spiro[indole-3,5′-isoxazoles], which are significant in medicinal chemistry due to their therapeutic potential .

- Efficiency in Synthesis :

- Environmental Considerations :

Mecanismo De Acción

The mechanism of action of 2,5-difluorobenzylmagnesium bromide involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms in the benzyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

- 2,4-Difluorobenzylmagnesium bromide

- 3,5-Difluorobenzylmagnesium bromide

- 2,5-Difluorobenzyl chloride

Comparison: 2,5-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and the types of products formed. Compared to other difluorobenzylmagnesium bromides, it may offer different selectivity in reactions, making it suitable for specific synthetic applications .

Actividad Biológica

2,5-Difluorobenzylmagnesium bromide (DFBMB) is a Grignard reagent that has garnered attention in organic synthesis due to its unique properties and potential applications in medicinal chemistry. This article explores the biological activity of DFBMB, focusing on its synthesis, applications, and relevant case studies.

- Molecular Formula : CHBrFMg

- Molecular Weight : 231.32 g/mol

- CAS Number : 522651-57-6

DFBMB is synthesized from 2,5-difluorobenzyl bromide and magnesium in diethyl ether under reflux conditions. The reaction is initiated by the addition of iodine to the magnesium strip, leading to the formation of the Grignard reagent .

Synthesis and Applications

DFBMB has been utilized in various synthetic routes to produce biologically active compounds. Notably, it has been employed in the synthesis of γ-secretase inhibitors, which are potential therapeutic agents for Alzheimer's disease. These inhibitors target the enzymatic activity responsible for the cleavage of amyloid precursor protein (APP), a key factor in the pathology of Alzheimer's disease .

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| γ-Secretase Inhibitors | Alzheimer's Disease | Inhibition of APP cleavage |

Case Studies

- Synthesis of Anti-HIV Drug Intermediate : DFBMB was used as a key intermediate in a multi-step synthesis aimed at producing lenacapavir, an anti-HIV drug. The synthesis involved a series of reactions where DFBMB facilitated the formation of critical carbon-carbon bonds, showcasing its utility in pharmaceutical development .

- Development of Novel Inhibitors : Research demonstrated that DFBMB could be used to synthesize novel series of compounds that inhibit γ-secretase activity. These compounds showed promising results in preclinical models, indicating their potential as therapeutic agents against Alzheimer's .

- Environmental Considerations : The use of DFBMB in green chemistry has been highlighted due to its ability to produce high yields with minimal environmental impact when used with solvents like 2-MeTHF, which is less harmful than traditional solvents like THF .

Safety and Toxicity

DFBMB is classified as hazardous, causing burns to skin and eyes upon contact. Proper handling procedures must be followed to mitigate risks associated with its use .

Propiedades

IUPAC Name |

magnesium;1,4-difluoro-2-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPJLQLVFBHKNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522651-57-6 | |

| Record name | 2,5-Difluorobenzylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.